2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide
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Description
2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Isomerism : The compound demonstrates interesting properties in chemical reactions, such as unexpected products from intramolecular acylation and the formation of cyclic acid chlorides. It can acylate ammonia and primary amines, forming various isoindolines with different substitutions (Karlivan, Valter, & Batse, 1994).
- Derivative Synthesis for Potential Biological Activity : New 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, seen as cyclic derivatives of 4-aminoisocrotonic acid, have been synthesized. These compounds could be significant for research on learning and memory processes (Pinza & Pifferi, 1978).
- Polymer Synthesis : Novel polyhydrazides containing the compound as a pendant amide-imide-pyridine moiety have been synthesized. These polymers exhibit moderate inherent viscosities and solubility in polar aprotic solvents, important for materials science (Vakili et al., 2012).
Potential Biomedical Applications
- Antiinflammatory Activity : Derivatives of the compound have shown significant antiinflammatory activity in rat paw oedema method, particularly those with pyrrolidine, phthalimide, and hydrazine (Rajasekaran, Sivakumar, & Jayakar, 1999).
- Dopamine D-2 Receptor Affinity : Certain derivatives have been evaluated for their ability to inhibit dopamine D-2 receptor, which is crucial in developing antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).
Structural and Chemical Analysis
- Luminescent Properties and Stimuli-Responsive Behavior : Specific pyridyl substituted benzamides derived from this compound have shown aggregation-enhanced emission and multi-stimuli-responsive properties, making them interesting for optical applications (Srivastava et al., 2017).
- Tyrosinase Inhibition and Antioxidant Properties : Some derivatives have been evaluated for their antioxidant and antityrosinase properties, with significant tyrosinase inhibitory activity noted in certain compounds (Then et al., 2018).
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-4-3-12(9-15(14)18(21)24)16(22)20-13-5-7-19-8-6-13/h3-9,11H,10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXGEINRWLDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.